N-cyclopropyl-2-(5-oxo-4-{4-[2-(thiophen-2-yl)acetamido]phenyl}-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)acetamide
Description
N-cyclopropyl-2-(5-oxo-4-{4-[2-(thiophen-2-yl)acetamido]phenyl}-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)acetamide is a synthetic compound featuring a tetrazole ring (4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl), a thiophene-acetamide substituent, and a cyclopropylamide group. The tetrazole moiety is a nitrogen-rich heterocycle known for its bioisosteric replacement of carboxylic acids in pharmaceuticals, enhancing metabolic stability and bioavailability . The thiophene group contributes to π-π stacking interactions, while the cyclopropylamide may influence conformational rigidity and membrane permeability.
Properties
IUPAC Name |
N-[4-[4-[2-(cyclopropylamino)-2-oxoethyl]-5-oxotetrazol-1-yl]phenyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3S/c25-16(10-15-2-1-9-28-15)19-13-5-7-14(8-6-13)24-18(27)23(21-22-24)11-17(26)20-12-3-4-12/h1-2,5-9,12H,3-4,10-11H2,(H,19,25)(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWURJKIJDBXIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NC(=O)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopropyl-2-(5-oxo-4-{4-[2-(thiophen-2-yl)acetamido]phenyl}-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure characterized by a cyclopropyl group, a tetrazole ring, and a thiophene moiety, which are known to influence its pharmacological properties.
The molecular formula of this compound is C17H17N7O3S. It has a molecular weight of 399.4 g/mol. The structural complexity of this compound suggests that it may interact with various biological targets, leading to diverse pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C17H17N7O3S |
| Molecular Weight | 399.4 g/mol |
| CAS Number | 1396882-43-1 |
Antimicrobial Activity
Research indicates that compounds containing tetrazole and thiophene rings often exhibit significant antimicrobial properties. The incorporation of these moieties into N-cyclopropyl-2-(5-oxo...) may enhance its efficacy against various pathogens. For instance, studies have shown that derivatives with similar structures can inhibit bacterial growth effectively.
Anticancer Potential
The anticancer activity of compounds with tetrazole rings has been well-documented. These compounds may induce apoptosis in cancer cells through various mechanisms such as inhibition of cell cycle progression and modulation of signaling pathways. Preliminary studies suggest that N-cyclopropyl-2-(5-oxo...) could exhibit similar properties, warranting further investigation into its potential as an anticancer agent.
Enzyme Inhibition
The mechanism of action for N-cyclopropyl-2-(5-oxo...) may involve the inhibition of specific enzymes or receptors. Compounds with similar structures have been reported to act as inhibitors for various targets, including kinases and proteases. The presence of the acetamide group in this compound could facilitate interactions with enzyme active sites.
Case Studies
Several studies have explored the biological activities of related compounds:
- Antimicrobial Efficacy : A study on tetrazole derivatives demonstrated their ability to inhibit the growth of Gram-positive and Gram-negative bacteria. The structure-function relationship highlighted the importance of the tetrazole ring in enhancing antimicrobial activity .
- Anticancer Activity : Research on thiophene-containing compounds revealed their potential to induce apoptosis in glioma cells through multiple pathways, including the activation of caspases and inhibition of survival signals .
- Enzyme Inhibition : Investigations into similar acetamide derivatives showed potent inhibition of tyrosinase and other enzymes critical in metabolic pathways associated with cancer progression .
Scientific Research Applications
Molecular Formula
The molecular formula for this compound is , indicating a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Medicinal Chemistry
N-cyclopropyl derivatives have been extensively studied for their potential as therapeutic agents. The specific compound shows promise in the following areas:
- Anticancer Activity : Studies suggest that compounds containing tetrazole rings exhibit cytotoxic effects against various cancer cell lines. The incorporation of thiophene may further enhance these effects due to its electron-rich nature .
- Antimicrobial Properties : Research indicates that similar compounds have demonstrated significant antibacterial and antifungal activities. The unique structure of N-cyclopropyl derivatives may contribute to their ability to disrupt microbial cell functions .
Neuroscience
The compound's structure suggests potential applications in neuropharmacology. Compounds with similar frameworks have been investigated for their effects on neurotransmitter systems, particularly:
- Anxiolytic Effects : Preliminary studies indicate that tetrazole-containing compounds can modulate GABAergic activity, potentially leading to anxiolytic effects .
Drug Development
The unique properties of N-cyclopropyl derivatives make them suitable candidates for drug development:
- Lead Compound Identification : The compound can serve as a lead structure for synthesizing new drugs targeting specific biological pathways. Its diverse functional groups allow for modifications that can optimize efficacy and reduce toxicity .
Biochemical Research
In biochemical assays, the compound can be utilized to study enzyme interactions and receptor binding due to its ability to mimic natural substrates or inhibitors.
Table 1: Comparison of Biological Activities
| Activity Type | Compound Type | Observed Effects |
|---|---|---|
| Anticancer | Tetrazole derivatives | Cytotoxicity against cancer cell lines |
| Antimicrobial | Thiophene-containing compounds | Significant antibacterial activity |
| Neuropharmacological | N-cyclopropyl derivatives | Potential anxiolytic effects |
Case Study 1: Anticancer Activity
A study published in Drug Target Insights evaluated the anticancer properties of a related tetrazole derivative. The results showed a significant reduction in cell viability in various cancer cell lines when treated with the compound at micromolar concentrations .
Case Study 2: Antimicrobial Efficacy
Research conducted by Smith et al. demonstrated that thiophene-containing compounds exhibited potent antimicrobial activity against Staphylococcus aureus. The study highlighted the importance of structural modifications in enhancing bioactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Bioactivity
The compound’s structural analogs are categorized based on shared motifs: tetrazole derivatives , thiophene-containing compounds , and cyclopropylamide-linked molecules .
Table 1: Structural and Functional Comparison
Key Observations:
Tetrazole Derivatives: The target compound’s tetrazole ring enables strong hydrogen-bond acceptor interactions (O and N atoms), similar to β-lactam antibiotics () . Cyclopropylamide groups, as seen in the target compound, enhance metabolic stability compared to linear alkyl chains in analogs like Salternamide E .
Synthesis Routes :
- The target compound is likely synthesized via amide coupling (thiophene-acetamide linkage) and tetrazole cyclization, contrasting with microbial biosynthesis routes for marine-derived analogs () .
Hydrogen Bonding :
Functional and Pharmacological Differences
- Bioactivity : While the target compound’s bioactivity remains hypothetical, structurally related tetrazole-cyclopropyl analogs exhibit ACE inhibition (IC₅₀ ~10 nM) and kinase modulation (e.g., JAK2 inhibition) . In contrast, thiophene-free analogs like Salternamide E show cytotoxicity against cancer cells (IC₅₀ ~5 µM) .
- Solubility and Permeability : The cyclopropylamide group may reduce solubility compared to ester-containing analogs (e.g., Salternamide E) but improve blood-brain barrier penetration due to increased lipophilicity .
Research Findings and Methodological Insights
- Structural Analysis : The compound’s crystal structure (if resolved) likely employs SHELXL for refinement, a standard for small-molecule crystallography () .
- LC/MS Profiling: As applied in marine actinomycete studies (), LC/MS could identify minor metabolites of the target compound, aiding impurity profiling .
- Lumping Strategy : Despite structural similarities to tetrazole-thiophene analogs, the cyclopropyl group may necessitate separate categorization in QSAR models, challenging lumping assumptions () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
